molecular formula C16H19N5O3 B6543861 1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2549039-96-3

1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B6543861
CAS No.: 2549039-96-3
M. Wt: 329.35 g/mol
InChI Key: KNOOQCUHBHVARB-UHFFFAOYSA-N
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Description

1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.14878949 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

The TMP group in 1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with various biomolecules. It has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

This compound has shown to have significant effects on various types of cells. It has been found to inhibit polymerization of tubulin, which can lead to cell apoptosis and arrest the cells in the G2/M phase .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It inhibits tubulin polymerization in a similar way to colchicine .

Temporal Effects in Laboratory Settings

It has been observed that the compound induces cell apoptosis in a dose-dependent manner .

Properties

IUPAC Name

1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-21-16-11(8-20-21)15(18-9-19-16)17-7-10-5-12(22-2)14(24-4)13(6-10)23-3/h5-6,8-9H,7H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOOQCUHBHVARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.